N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea
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Overview
Description
“N-methoxy-N-methyl-N’-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group has made these compounds important targets in pharmaceuticals and agrochemicals . The biological properties of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethoxy group, which is known for its electron-withdrawing effects and high lipophilicity . This group is attached to a chromeno[2,3-b]pyridin-3-yl]urea moiety, forming a complex structure.Scientific Research Applications
1. Industrial and Biological Properties
N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea belongs to a class of compounds with significant industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) explored the multicomponent reaction of similar chromeno[2,3-b]pyridine derivatives, highlighting their potential in these areas. Their ADME (absorption, distribution, metabolism, and excretion) properties were also assessed, indicating their relevance in pharmacokinetics (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
2. Biomedical Applications
In 2018, Elinson et al. described a multicomponent reaction leading to the formation of chromeno[2,3-b]pyridine derivatives, including those with 3-trifluoromethyl-2-pyrazolin-5-one fragments. These compounds were highlighted as promising for different biomedical applications, demonstrating the compound's versatility in medical research (Elinson et al., 2018).
3. Antimicrobial Activity
Yunnikova et al. (2013) investigated the antimicrobial activity of derivatives of chromeno[2,3-b]pyridine, which are structurally related to N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea. Their findings indicated that these compounds exhibit inhibitory effects on various microbial cultures, such as Candida albicans and Staphylococcus aureus, underlining their potential in antimicrobial research (Yunnikova, Gorokhov, Makhova, & Aleksandrova, 2013).
Future Directions
The trifluoromethoxy group is an important target in pharmaceuticals and agrochemicals, and the late-stage and selective fluorination reaction of organic molecules has received significant attention . It is expected that many novel applications of trifluoromethoxy-containing compounds will be discovered in the future .
properties
IUPAC Name |
1-methoxy-1-methyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c1-22(25-2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)26-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKUTDTCQRAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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